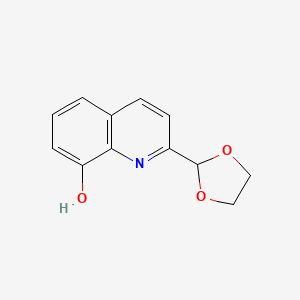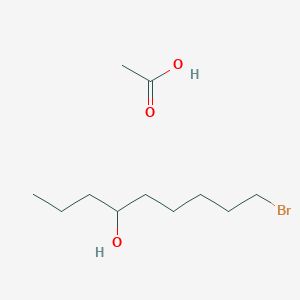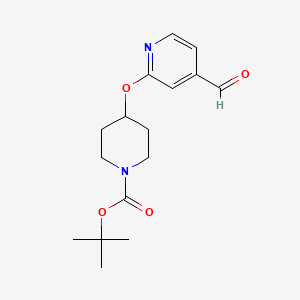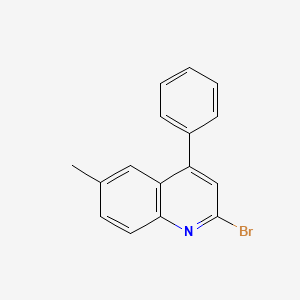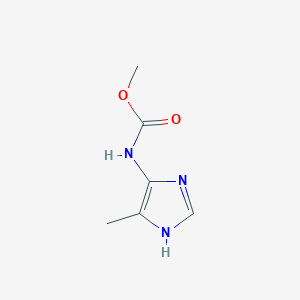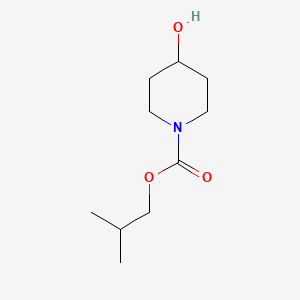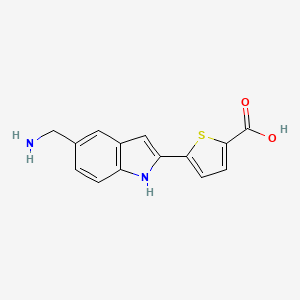
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid is a complex organic compound that features both an indole and a thiophene ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where indole and thiophene derivatives have shown efficacy.
Mécanisme D'action
The mechanism by which 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(aminomethyl)thiophene-2-carboxylic acid: This compound shares the thiophene ring but lacks the indole moiety.
5-(aminomethyl)-1H-indole-2-carboxylic acid: This compound contains the indole ring but not the thiophene ring.
Uniqueness
What sets 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid apart is the combination of both indole and thiophene rings in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H12N2O2S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2S/c15-7-8-1-2-10-9(5-8)6-11(16-10)12-3-4-13(19-12)14(17)18/h1-6,16H,7,15H2,(H,17,18) |
Clé InChI |
GQPJJTVMDONISW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)C=C(N2)C3=CC=C(S3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)
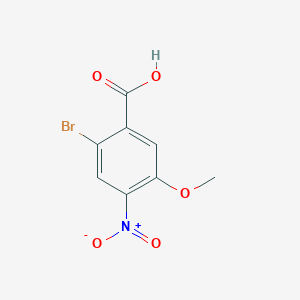

![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)
